3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
Description
3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic compound that has gained significance in various fields of research and industry due to its unique physical, chemical, and biological properties. This compound is part of the thiazole family, known for its diverse biological activities .
Properties
IUPAC Name |
3-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-16-14-7-2-1-4-11(14)8-9-15(16)23-18/h1-7,10H,8-9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMAUMYWSDMWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide involves several steps. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with 4,5-dihydronaphtho[1,2-d]thiazol-2-amine under specific conditions . The reaction typically requires an organic solvent like dichloromethane and a base such as triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
The compound is part of a broader class of thiazole derivatives known for their medicinal properties. Thiazole compounds have been studied extensively for their potential as antimicrobial , anticancer , and anti-inflammatory agents . Specifically, 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide exhibits significant activity against various cancer cell lines, making it a candidate for further development in cancer therapy.
Table 1: Biological Activities of Thiazole Derivatives
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of thiazole derivatives has revealed that modifications to the thiazole ring can significantly impact their biological activity. For instance, the introduction of electron-withdrawing groups enhances the potency of these compounds against specific targets such as Plasmodium falciparum in antimalarial studies . This suggests that this compound may benefit from similar modifications to improve its efficacy.
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival. The compound's mechanism involves the inhibition of eIF4E/eIF4G interactions, which are crucial for translation initiation in cancer cells . This inhibition leads to reduced protein synthesis necessary for tumor growth.
Case Study 2: Antimicrobial Effects
Another study highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound showed significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Future Directions in Research
The ongoing research into thiazole derivatives suggests several promising avenues for future exploration:
- Modification for Enhanced Potency : Further studies on structural modifications could lead to more potent derivatives with improved selectivity and reduced side effects.
- Combination Therapies : Investigating the effects of combining this compound with existing therapies could enhance treatment efficacy for resistant strains of cancer and infections.
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects will aid in optimizing its therapeutic applications.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to disrupt the energetics of Mycobacterium tuberculosis by inhibiting key enzymes involved in the bacterial energy production pathways . This disruption leads to the depletion of ATP levels, ultimately causing bacterial cell death.
Comparison with Similar Compounds
3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide can be compared with other thiazole derivatives such as:
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also affects Mycobacterium tuberculosis energetics but has different physicochemical properties.
Sulfathiazole: Known for its antimicrobial properties, sulfathiazole is another thiazole derivative with a different mechanism of action.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Biological Activity
3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of naphthothiazole derivatives. These compounds are characterized by their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a naphthothiazole core fused with a benzamide moiety, makes it a subject of interest for researchers exploring therapeutic agents against various diseases.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the chlorine atom and the naphthothiazole structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄ClN₂S |
| Molecular Weight | 302.81 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not available] |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies have shown that compounds in the naphthothiazole class can inhibit cancer cell proliferation. Specific assays indicate that this compound may induce apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell survival and death.
- Antimicrobial Properties : Some derivatives of naphthothiazole have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes associated with disease processes, such as carbonic anhydrases involved in tumor growth and metastasis.
Case Study 1: Anticancer Properties
A study conducted on various naphthothiazole derivatives reported that this compound exhibited significant cytotoxic effects against human breast cancer cell lines (MCF-7). The compound was shown to induce cell cycle arrest and apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound has a minimum inhibitory concentration (MIC) similar to known antibiotics, suggesting potential as an antimicrobial agent.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells:
- Cell Cycle Regulation : By influencing cyclin-dependent kinases (CDKs), the compound can disrupt normal cell cycle progression.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in treated cancer cells.
Q & A
Q. What are the standard synthetic routes for 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide, and how are yields optimized?
- Methodological Answer : The synthesis typically involves condensation of 2-aminobenzenethiol derivatives with chloro-substituted benzoyl chlorides, followed by cyclization to form the thiazole ring. Key steps include:
- Reaction Conditions : Microwave irradiation or one-pot multicomponent reactions improve efficiency (yields: 25–50%) .
- Catalysts : Acid catalysts (e.g., glacial acetic acid) enhance cyclization .
- Purification : Column chromatography (e.g., silica gel with DCM/ethyl acetate) ensures high purity (>95%) .
Table 1 : Representative Yields and Conditions from Analogous Syntheses
| Compound Variant | Reaction Time | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3,5-Dimethoxy-substituted analog | 4 hours | Ethanol | 47% | |
| Chloro-substituted derivative | 6 hours | DCM/EtOAc | 39% | |
| Methoxy-optimized variant | 3 hours | Microwave | 50% |
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural confirmation relies on:
- X-ray Crystallography : Resolves bond lengths/angles (e.g., SHELX refinement; monoclinic space group P2₁/c) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic δ 7.2–8.1 ppm) and carbonyl signals (δ ~168 ppm) .
- MS : Molecular ion peaks ([M+H]⁺) match calculated masses (e.g., ±0.5 Da) .
Table 2 : Crystallographic Data for a Nickel Complex Analog
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell (Å, °) | a=14.601, b=8.3617, c=22.350, β=98.23 |
| Coordination geometry | Distorted square planar |
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Screenings suggest:
- Antimicrobial Activity : MIC values against Candida spp. (e.g., 8–32 µg/mL) via thiazole-mediated membrane disruption .
- Enzyme Inhibition : DprE1 inhibition (IC₅₀ ~1.2 µM) in Mycobacterium tuberculosis .
- Cytotoxicity : Selective activity against cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa) via apoptosis induction .
Advanced Research Questions
Q. How can contradictory crystallographic data during refinement be resolved?
- Methodological Answer : Challenges arise from twinning or disordered solvent. Strategies include:
- SHELX Tools : Use SHELXL for anisotropic displacement parameter (ADP) refinement and SHELXE for phase extension in low-resolution datasets .
- Validation Metrics : Cross-check Rint (<5%) and GooF (0.9–1.1) .
- Complementary Techniques : Pair XRD with DFT-optimized geometries to resolve ambiguities .
Q. What strategies improve structure-activity relationship (SAR) analysis for thiazole derivatives?
- Methodological Answer :
- Substituent Variation : Compare chloro (electron-withdrawing) vs. methoxy (electron-donating) groups at position 3. Chloro analogs show 3x higher DprE1 inhibition .
- Bioisosteric Replacement : Replace benzamide with sulfonamide to enhance solubility without losing activity .
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic fields with IC₅₀ values .
Q. How are computational methods applied to predict binding modes?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with DprE1 (PDB: 4FDN). Key residues: Lys418 (H-bond) and Tyr60 (π-π stacking) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) .
- Free Energy Calculations : MM-PBSA calculates ΔGbinding (e.g., −32.5 kcal/mol) to prioritize analogs .
Q. What experimental designs address low solubility in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) to enhance bioavailability .
- Prodrug Synthesis : Introduce phosphate esters at the benzamide group for pH-dependent release .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., t½ = 2.1 hours in mice) to identify rapid clearance .
- Metabolite Identification : LC-HRMS detects hydroxylated metabolites that may lack activity .
- Tissue Distribution : Autoradiography shows poor blood-brain barrier penetration for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
